2-(3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(thiophen-2-yl)ethanol
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Overview
Description
2-(3-ETHYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-1-(THIOPHEN-2-YL)ETHAN-1-OL is a complex organic compound that features a benzodiazole ring fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ETHYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-1-(THIOPHEN-2-YL)ETHAN-1-OL typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with appropriate aldehydes or ketones.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Final Assembly: The final step involves the coupling of the benzodiazole and thiophene moieties under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzodiazole or thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted benzodiazole or thiophene derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Drug Development: Investigated for potential pharmacological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine
Therapeutic Agents: Potential use in the development of new therapeutic agents targeting specific biological pathways.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-ETHYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-1-(THIOPHEN-2-YL)ETHAN-1-OL depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole structures.
Thiophene Derivatives: Compounds with thiophene rings.
Uniqueness
The uniqueness of 2-(3-ETHYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-1-(THIOPHEN-2-YL)ETHAN-1-OL lies in its combined benzodiazole and thiophene structure, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C15H17N3OS |
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Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-(3-ethyl-2-iminobenzimidazol-1-yl)-1-thiophen-2-ylethanol |
InChI |
InChI=1S/C15H17N3OS/c1-2-17-11-6-3-4-7-12(11)18(15(17)16)10-13(19)14-8-5-9-20-14/h3-9,13,16,19H,2,10H2,1H3 |
InChI Key |
FEFVNMCWZOPVPS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=N)CC(C3=CC=CS3)O |
Origin of Product |
United States |
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